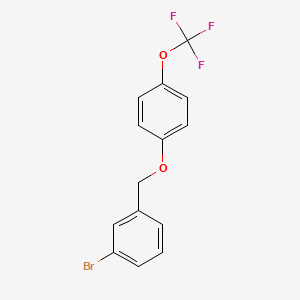
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and a benzene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene can be synthesized through several synthetic routes, including:
Halogenation: Bromination of 3-((4-(trifluoromethoxy)phenoxy)methyl)benzene using bromine in the presence of a catalyst.
Nucleophilic Substitution: Reacting 1-bromo-3-(trifluoromethoxy)benzene with a phenol derivative under nucleophilic substitution conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium hydroxide or amines.
Major Products Formed:
Oxidation: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzoic acid.
Reduction: 1-((4-(trifluoromethoxy)phenoxy)methyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of advanced materials and chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Involvement in biochemical pathways related to its chemical properties and reactivity.
Comparación Con Compuestos Similares
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is compared with similar compounds to highlight its uniqueness:
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the phenoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Different position of the trifluoromethoxy group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Presence of an additional fluorine atom.
These compounds share similarities in their bromine and trifluoromethoxy groups but differ in their positions and additional functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C14H10BrF3O2 |
|---|---|
Peso molecular |
347.13 g/mol |
Nombre IUPAC |
1-bromo-3-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-2-10(8-11)9-19-12-4-6-13(7-5-12)20-14(16,17)18/h1-8H,9H2 |
Clave InChI |
QUXDPFODTWQSEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















